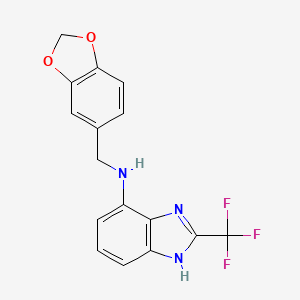
N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Benzodioxole Moiety: The benzodioxole moiety can be attached through a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzodioxole moieties.
Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as a pesticide synergist.
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE is unique due to the presence of both benzimidazole and benzodioxole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H12F3N3O2 |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15-21-11-3-1-2-10(14(11)22-15)20-7-9-4-5-12-13(6-9)24-8-23-12/h1-6,20H,7-8H2,(H,21,22) |
InChI Key |
NXLQDYZSCHAZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC4=C3N=C(N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















